molecular formula C22H23NO6 B14953241 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B14953241
M. Wt: 397.4 g/mol
InChI Key: FZJMGSTUYLWDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the benzazepine class This compound is characterized by its unique structure, which includes multiple methoxy groups and a benzazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps. One common method starts with the preparation of the intermediate 3,4-dimethoxyphenylacetonitrile, which is then subjected to a series of reactions including condensation, cyclization, and oxidation . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one apart is its benzazepine core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C22H23NO6/c1-26-18-6-5-15(10-19(18)27-2)17(24)13-23-8-7-14-9-20(28-3)21(29-4)11-16(14)12-22(23)25/h5-11H,12-13H2,1-4H3

InChI Key

FZJMGSTUYLWDGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.